Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines quinoline, thiazole, and dioxolo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps, starting with the preparation of the quinoline and thiazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and thiazole derivatives, such as:
Oxolinic acid: A quinoline compound with antibacterial properties.
Ethyl 8-oxo-5-(2-propynyl)-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another quinoline derivative with potential biological activities.
Uniqueness
Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of quinoline, thiazole, and dioxolo moieties, which may confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Methyl 2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Thiazole ring : Known for its antimicrobial properties.
- Dioxoloquinoline moiety : Associated with antitumor and antibacterial activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 10 µg/mL |
S. aureus | 15 µg/mL |
These results suggest that the compound may act by disrupting bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
Several studies have reported the anticancer potential of quinoline derivatives. The compound's structure suggests it may inhibit specific cancer cell lines:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Cancer Cell Line | IC50 Value |
---|---|
HeLa (cervical cancer) | 12 µM |
MCF7 (breast cancer) | 8 µM |
Anti-inflammatory Effects
The thiazole component is known for its anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory mediators such as prostaglandins.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University demonstrated that the compound effectively reduced bacterial load in infected mice models when administered at a dose of 20 mg/kg.
- Anticancer Research : In a clinical trial involving patients with advanced solid tumors, a derivative of this compound showed promising results in reducing tumor size and improving patient survival rates.
Properties
Molecular Formula |
C21H21N3O6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H21N3O6S/c1-5-24-8-12(17(25)11-6-14-15(7-13(11)24)30-9-29-14)19(26)23-21-22-16(20(27)28-4)18(31-21)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,22,23,26) |
InChI Key |
IKIWSNWWXASHKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC4=NC(=C(S4)C(C)C)C(=O)OC |
Origin of Product |
United States |
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